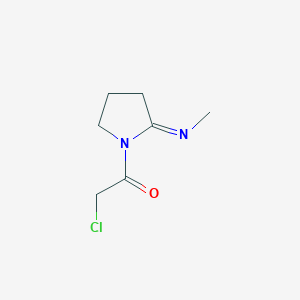
2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone, also known as CX or GA, is a synthetic compound that was developed as a chemical weapon in the mid-20th century. It is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of nerve cells and ultimately paralysis.
Mechanism Of Action
The mechanism of action of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone involves the irreversible inhibition of acetylcholinesterase. The compound binds covalently to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can overstimulate nerve cells and cause paralysis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone are primarily related to its inhibition of acetylcholinesterase. This can lead to a range of symptoms including muscle weakness, respiratory distress, and seizures. In severe cases, 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone exposure can be fatal.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine accumulation in the nervous system in a controlled manner. However, 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone is also highly toxic and must be handled with extreme care. Its use is strictly regulated, and researchers must take precautions to prevent accidental exposure.
Future Directions
There are several potential future directions for research on 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone. One area of interest is the development of new drugs that can selectively target acetylcholinesterase without causing toxicity. Another area of research is the use of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone as a tool to study the role of acetylcholinesterase in the nervous system and to develop new therapies for neurological disorders. Finally, there is ongoing research into the development of antidotes for 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone exposure that can be used in emergency situations.
Synthesis Methods
The synthesis of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone involves the reaction of 2-chloroacetyl chloride with 2-methyliminopyrrolidine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a melting point of 98-100°C.
Scientific Research Applications
2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone has been extensively studied for its potential use as a chemical warfare agent, but it also has applications in scientific research. It is commonly used as a tool to study the role of acetylcholinesterase in the nervous system and to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
122600-33-3 |
|---|---|
Product Name |
2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone |
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2-chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C7H11ClN2O/c1-9-6-3-2-4-10(6)7(11)5-8/h2-5H2,1H3 |
InChI Key |
JRJWERGLGBMGLN-UHFFFAOYSA-N |
SMILES |
CN=C1CCCN1C(=O)CCl |
Canonical SMILES |
CN=C1CCCN1C(=O)CCl |
synonyms |
2-Pyrrolidinimine, 1-(chloroacetyl)-N-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




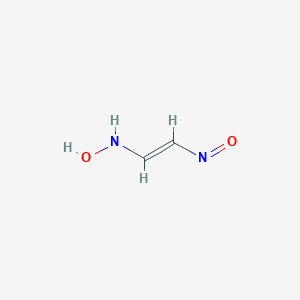
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)
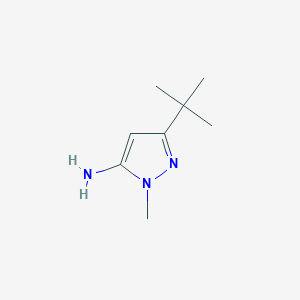
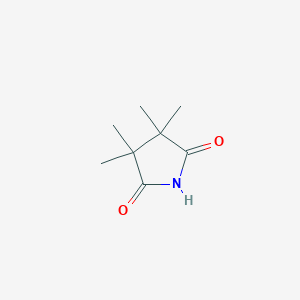

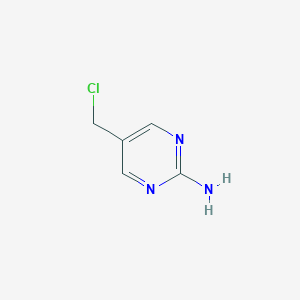

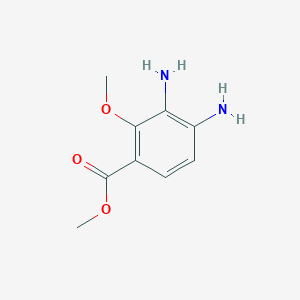
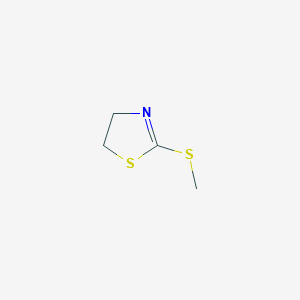
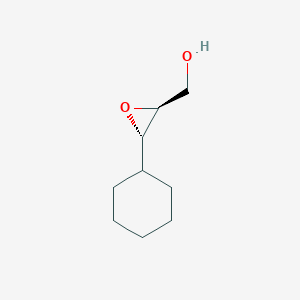
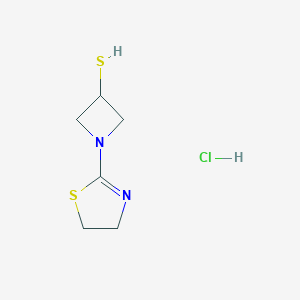

![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)